Matridin-15-one, 11,12,13,14-tetrahydro-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Matridin-15-one can be synthesized through several chemical routes. One common method involves the extraction from the roots of Sophora flavescens using organic solvents followed by purification processes . The synthetic route typically involves the following steps:
Extraction: The roots are dried and ground into a fine powder.
Solvent Extraction: The powder is then subjected to solvent extraction using ethanol or methanol.
Purification: The extract is purified using techniques such as column chromatography to isolate Matridin-15-one.
Industrial Production Methods
Industrial production of Matridin-15-one follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and high-performance liquid chromatography (HPLC) ensures the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Matridin-15-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oxymatrine.
Reduction: Reduction reactions can convert it into dihydromatrine.
Substitution: It can undergo substitution reactions with halogens and other electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) and chlorine (Cl2) under controlled conditions.
Major Products
Oxidation: Oxymatrine
Reduction: Dihydromatrine
Substitution: Halogenated derivatives of Matridin-15-one
Scientific Research Applications
Matridin-15-one has a wide range of scientific research applications:
Mechanism of Action
Matridin-15-one exerts its effects through various molecular targets and pathways:
Anti-cancer: It induces apoptosis and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Anti-inflammatory: It reduces inflammation by inhibiting the production of pro-inflammatory cytokines and mediators.
Anti-bacterial: It disrupts bacterial cell membranes and inhibits bacterial growth.
Comparison with Similar Compounds
Matridin-15-one is unique compared to other similar compounds due to its broad spectrum of pharmacological activities. Similar compounds include:
Oxymatrine: An oxidized form of Matridin-15-one with similar but distinct pharmacological properties.
Dihydromatrine: A reduced form with different biological activities.
Sophocarpidine: Another alkaloid from the same plant with overlapping but unique effects.
Matridin-15-one stands out due to its potent anti-cancer and anti-inflammatory properties, making it a valuable compound in scientific research and pharmaceutical development .
Properties
CAS No. |
6682-66-2 |
---|---|
Molecular Formula |
C16H22O |
Molecular Weight |
230.34 g/mol |
IUPAC Name |
1-(1,1,4,6,7-pentamethyl-2,3-dihydroinden-5-yl)ethanone |
InChI |
InChI=1S/C16H22O/c1-9-10(2)15-13(7-8-16(15,5)6)11(3)14(9)12(4)17/h7-8H2,1-6H3 |
InChI Key |
OGHYUUFNTFDTIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(CCC2(C)C)C(=C1C(=O)C)C)C |
Origin of Product |
United States |
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